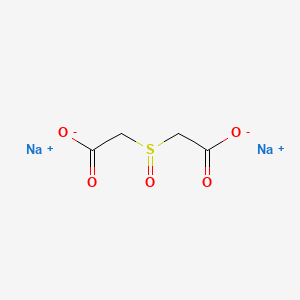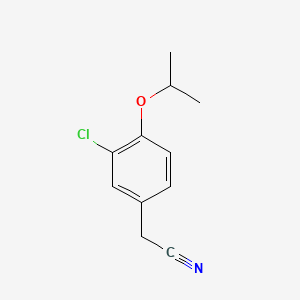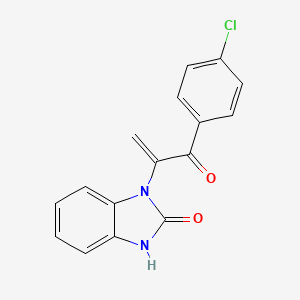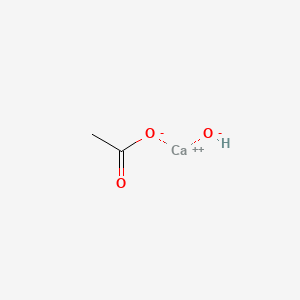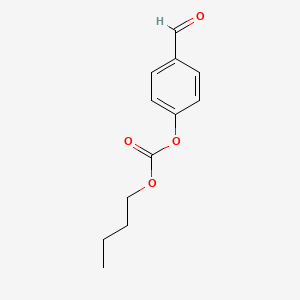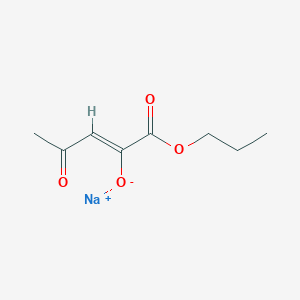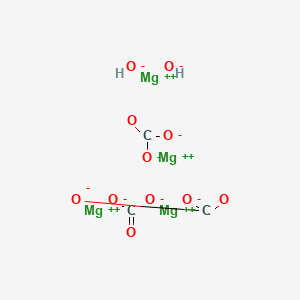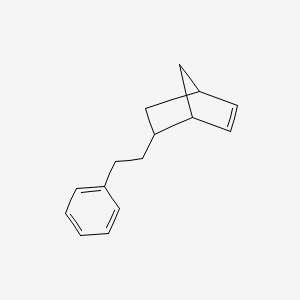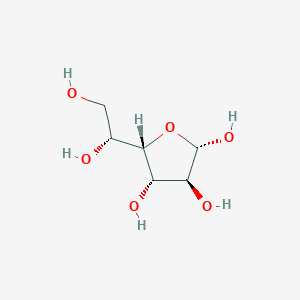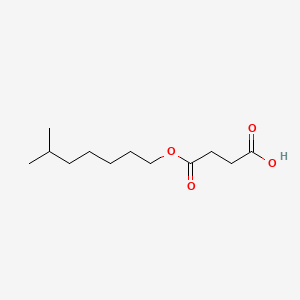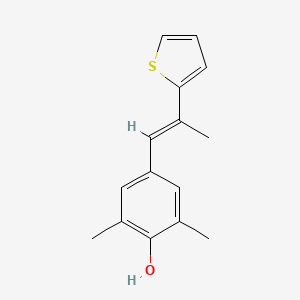
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is an organic compound that features a phenol group substituted with two methyl groups at the 2 and 6 positions, and a 2-methyl-2-(2-thienyl)ethenyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated phenols.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The compound’s unique structure allows it to interact with various pathways, influencing biological processes such as inflammation and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylphenol: Lacks the 2-methyl-2-(2-thienyl)ethenyl group, resulting in different chemical properties and applications.
4-(2-Methyl-2-(2-thienyl)ethenyl)phenol:
Uniqueness
2,6-Dimethyl-4-(2-methyl-2-(2-thienyl)ethenyl)phenol is unique due to the presence of both the 2,6-dimethylphenol core and the 2-methyl-2-(2-thienyl)ethenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
142115-49-9 |
|---|---|
Fórmula molecular |
C15H16OS |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[(E)-2-thiophen-2-ylprop-1-enyl]phenol |
InChI |
InChI=1S/C15H16OS/c1-10(14-5-4-6-17-14)7-13-8-11(2)15(16)12(3)9-13/h4-9,16H,1-3H3/b10-7+ |
Clave InChI |
ZMNBXTXDFIILAA-JXMROGBWSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1O)C)/C=C(\C)/C2=CC=CS2 |
SMILES canónico |
CC1=CC(=CC(=C1O)C)C=C(C)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


